4,5-Dimethoxybenzene-1,3-diol
Description
Overview of 4,5-Dimethoxybenzene-1,3-diol in Contemporary Chemical and Biological Research
This compound, also known as 4,5-dimethoxyresorcinol, is a dihydroxylated and dimethoxylated benzene (B151609) derivative. In contemporary scientific literature, direct research focusing extensively on this specific molecule is limited. However, it is cataloged and sold by various chemical suppliers for research and laboratory use. chemnorm.comchemscene.commodechem.com
Its primary appearance in recent research is often as a chemical intermediate or a decomposition product. For instance, studies on the flavone (B191248) cirsimaritin, which exhibits antimutagenic properties, identified 4,5-dimethoxyresorcinol as a product of its chemical decomposition. researchgate.netresearchgate.net This link suggests its role as a structural component of more complex, biologically active natural products. Another study mentions "dimethoxy-resorcinol" in the context of cannabinoid receptor research, though the specific isomeric form and its role were not detailed. springermedizin.de The development of novel antioxidant hybrids has also utilized resorcinol (B1680541) and catechol derivatives, highlighting the general interest in this class of compounds for mitigating oxidative stress. nih.gov While these mentions are indirect, they place this compound within the broader field of research into biologically active phenols and flavones.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxybenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZGDDNEICWXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5 Dimethoxybenzene 1,3 Diol and Analogues
De Novo Synthesis Approaches
The de novo synthesis, or creation "from new," of 4,5-dimethoxybenzene-1,3-diol and its analogues involves building the molecule from simpler, more readily available starting materials. These strategies can be broadly categorized into linear and convergent sequences and are increasingly evaluated for their environmental impact.
Multistep Convergent and Linear Synthesis Strategies
Convergent synthesis offers an alternative where different fragments of the target molecule are synthesized independently and then combined in the final stages. This approach is often more efficient for complex molecules. For example, the synthesis of MeO-PCBs can be achieved through coupling reactions like the Suzuki, Cadogan, or Ullmann reactions, which join different aromatic rings together. nih.gov The Suzuki coupling, in particular, is a powerful method that joins a boronic acid with a halide, and has been used to create a variety of mono- and dimethoxylated PCB derivatives that were not easily accessible before. nih.gov A similar convergent strategy could be envisioned for this compound analogues, where appropriately substituted aromatic fragments are synthesized separately before a final coupling step.
Eco-Friendly and Sustainable Synthesis of Dimethoxybenzene Diols
Modern synthetic chemistry places a strong emphasis on sustainability, seeking to develop processes that are less harmful to the environment. rsc.orgrsc.org This includes using renewable feedstocks, employing greener solvents, and utilizing catalytic processes to minimize waste. rsc.org
One fascinating avenue for the eco-friendly synthesis of dimethoxybenzene diols is the use of microorganisms. Research has shown that the brown rot fungus Gloeophyllum trabeum can synthesize 4,5-dimethoxycatechol (4,5-dimethoxybenzene-1,2-diol) and 2,5-dimethoxyhydroquinone (2,5-dimethoxybenzene-1,4-diol) de novo when grown on a simple glucose medium. nih.gov This biocatalytic approach represents a sustainable pathway from renewable resources to valuable aromatic chemicals.
In the realm of catalysis, ultrasound-assisted synthesis has been reported for bis-1,2-dimethoxybenzene derivatives using silica (B1680970) sulfuric acid as a green and reusable catalyst. researchgate.net Microwave-assisted reactions have also been shown to improve yields and drastically reduce reaction times for the synthesis of geranylated dimethoxybenzene diols. mdpi.com These energy-efficient techniques, combined with the use of heterogeneous catalysts that can be easily recovered and reused, are cornerstones of green chemistry. rsc.orgresearchgate.net The development of such protocols is crucial for transforming the industrial production of chemicals into a more sustainable practice. rsc.org
Functional Group Transformations and Derivatization
Creating this compound can also be achieved by modifying a precursor molecule that already contains the core benzene (B151609) ring structure. These functional group transformations are a cornerstone of organic synthesis.
Demethylation Reactions of Methoxybenzene Precursors
A common and crucial transformation in the synthesis of phenolic compounds is the cleavage of methyl ethers, a reaction known as demethylation. commonorganicchemistry.com This is particularly relevant for producing hydroxylated compounds from their more stable or synthetically accessible methoxylated precursors. nih.gov For example, 5-bromo-benzene-1,3-diol can be synthesized from 1-bromo-3,5-dimethoxybenzene (B32327) via demethylation. chemdad.comsigmaaldrich.com
Boron tribromide (BBr₃) is a widely used and highly effective reagent for the cleavage of aryl methyl ethers. nih.govwikipedia.org It is considered a relatively mild reagent, which allows for good functional group tolerance in many cases. commonorganicchemistry.comorgsyn.org
The reaction is typically performed in a solvent like dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from -78 °C to room temperature. commonorganicchemistry.combeilstein-journals.org The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen. wikipedia.org For aryl methyl ethers, this is followed by a bimolecular process involving two BBr₃-ether adducts, which leads to the cleavage of the methyl-oxygen bond. wikipedia.org Subsequent hydrolysis of the resulting dibromo(organo)borane intermediate yields the desired phenol (B47542). wikipedia.org
The utility of BBr₃ is demonstrated in numerous syntheses. It is the reagent of choice for the final demethylation step in the synthesis of many natural products and complex molecules. orgsyn.org For example, it is used to convert 1-bromo-3,5-dimethoxybenzene to 3-bromo-5-methoxyphenol (B1287468) by selectively cleaving one of the two methyl ether groups. beilstein-journals.org It can also be used for complete demethylation, as seen in the synthesis of brominated dibenzyl phenols where a pentabromide precursor is treated with BBr₃ to yield the corresponding poly-hydroxylated final product. semanticscholar.org
Table 1: Examples of Boron Tribromide-Mediated Demethylation Reactions
| Starting Material | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-Bromo-3,5-dimethoxybenzene | 3-Bromo-5-methoxyphenol | BBr₃ (1M in CH₂Cl₂), -78 °C to room temp, 18 h | Not specified | beilstein-journals.org |
| 3,3'-Dimethoxybiphenyl | 3,3'-Dihydroxybiphenyl | BBr₃ in CH₂Cl₂, -80 °C to room temp | 77-86% | orgsyn.org |
| Pentabrominated dimethoxybenzyl benzene derivative | 3,4,6-tribromo-5-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,2-diol | BBr₃ in CH₂Cl₂, 0 °C to room temp | Not specified | semanticscholar.org |
While BBr₃ is highly effective, several other methods exist for the demethylation of aryl methyl ethers, each with its own advantages and limitations.
Strong Protic Acids : Hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for cleaving ethers. commonorganicchemistry.comresearchgate.net These reactions are often carried out at elevated temperatures. commonorganicchemistry.com For instance, HBr in acetic acid has been used for the serial demethylation of trimethoxyflavones. researchgate.net More recently, catalytic amounts of hydrochloric acid (HCl) in high-temperature pressurized water have been shown to be a green and efficient method for demethylating compounds like 4-propylguaiacol. researchgate.net
Thiolates : Strong nucleophiles, such as thiolates, can demethylate aryl methyl ethers via a nucleophilic substitution mechanism (SₙAr). commonorganicchemistry.com Sodium thioethoxide (B8401739) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is one such system. researchgate.net A newer, advantageous reagent is 2-(diethylamino)ethanethiol, which functions effectively and allows for an essentially odorless workup, as the reagent and its methylated byproduct can be easily removed by an acidic wash. researchgate.net
Other Lewis Acids : Besides BBr₃, other Lewis acids like aluminum chloride (AlCl₃) can be used. researchgate.net AlCl₃ has been employed for the site-selective removal of a methyl group in the synthesis of complex natural product precursors. mdpi.com
Iodide-Based Reagents : Iodotrimethylsilane (TMSI) is another reagent for ether cleavage. researchgate.net Additionally, the combination of lithium chloride (LiCl) in DMF has been shown to demethylate 3,4-dimethoxybenzaldehyde, although it may be selective for cleaving only one of the two methoxy (B1213986) groups. rsc.org
Table 2: Comparison of Alternative Demethylation Reagents
| Reagent Class | Example Reagent(s) | General Conditions | Key Features | Reference |
|---|---|---|---|---|
| Strong Protic Acids | HBr, HI, HCl | Elevated temperatures, often in water or acetic acid | Classic, powerful reagents; can be harsh. HCl/water offers a greener approach. | commonorganicchemistry.comresearchgate.netresearchgate.net |
| Thiolates | Sodium thioethoxide, 2-(diethylamino)ethanethiol | Polar aprotic solvents (e.g., DMF), elevated temperatures | Strongly nucleophilic; can offer different selectivity. Some reagents allow for odorless workup. | commonorganicchemistry.comresearchgate.net |
| Other Lewis Acids | AlCl₃, MgI₂ | Varies, often in organic solvents | Alternative to boron-based reagents; may offer different chemoselectivity. | researchgate.netmdpi.com |
| Iodide-Based | TMSI, LiCl/DMF | Varies, often anhydrous conditions | Can be highly effective; may show selectivity for specific methoxy groups. | researchgate.netrsc.org |
Electrophilic Aromatic Substitution for Regioselective Functionalization
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the benzene ring. wikipedia.org For precursors to this compound, the methoxy groups are ortho-, para-directing and activating, while the hydroxyl groups are also ortho-, para-directing and strongly activating. This inherent directing effect can be exploited to achieve regioselective functionalization.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The choice of electrophile and reaction conditions is crucial for controlling the position of the incoming substituent. For instance, in polysubstituted benzenes, the position of substitution is determined by the combined electronic and steric effects of all substituents.
Key considerations for regioselective functionalization via electrophilic aromatic substitution include:
Directing Group Effects: Activating groups like methoxy and hydroxyl direct incoming electrophiles to the ortho and para positions. wikipedia.org
Steric Hindrance: Bulky substituents can hinder substitution at adjacent positions.
Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the regioselectivity. For example, using zeolites as solid catalysts can favor the formation of para-isomers due to shape selectivity. researchgate.net
| Reaction Type | Reagents | Typical Outcome | Controlling Factors |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group | Concentration of acids, temperature |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen atom | Lewis acid catalyst, solvent |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group | Concentration of SO₃ |
| Friedel-Crafts Acylation | Acyl halide, AlCl₃ | Introduction of an acyl group | Catalyst stoichiometry, solvent |
Radical-Mediated C-H Functionalization for Hydroxylation
Radical-mediated C-H functionalization has emerged as a powerful tool for the direct introduction of hydroxyl groups into aromatic systems. This approach avoids the need for pre-functionalized starting materials and can offer alternative regioselectivity compared to classical electrophilic substitution reactions.
One notable method involves the generation of radical species that can abstract a hydrogen atom from the aromatic ring, followed by trapping of the resulting aryl radical with an oxygen source. nih.govacs.org For instance, methods for the synthesis of 1,3-diols from corresponding alcohols have been described, proceeding via a controlled, radical-mediated C-H functionalization. nih.gov This involves the conversion to a trifluoroethyl carbamate (B1207046), followed by a Hofmann-Löffler-Freytag type reaction, cyclization, and hydrolysis. nih.gov
Recent advancements have also explored the use of photoredox catalysis to generate aryl radicals from aryl halides, which can then be functionalized. beilstein-journals.org While not a direct C-H hydroxylation, this strategy allows for the functionalization of specific positions on the aromatic ring. Another approach utilizes iodanyl radicals, which can be generated catalytically and participate in C-H amination and bromination, suggesting potential for extension to hydroxylation reactions. nih.gov
Challenges in radical-mediated C-H hydroxylation include controlling the site-selectivity and preventing over-oxidation. The reactivity of the radical species and the electronic properties of the substrate are key factors influencing the outcome of the reaction.
| Method | Radical Generation | Oxygen Source | Key Features |
| Hofmann-Löffler-Freytag Variant | N-halo carbamate photolysis | Internal | Intramolecular 1,5-hydrogen atom transfer |
| Photoredox Catalysis | Photo-excited catalyst | External (e.g., H₂O, O₂) | Mild reaction conditions, high functional group tolerance |
| Fenton-type Reactions | Fe(II) + H₂O₂ | H₂O₂ | Generation of highly reactive hydroxyl radicals |
Derivatization from Naturally Occurring Precursors
The synthesis of this compound and its analogues can also be achieved through the chemical modification of naturally occurring compounds. This approach is advantageous as it often starts from complex and stereochemically rich scaffolds provided by nature.
For example, the methylation of catechols, which are present in many natural products, can be a straightforward route to dimethoxybenzene derivatives. A specific instance is the methylation of 3-bromocatechol with methyl iodide to yield 1-bromo-2,3-dimethoxybenzene, a key intermediate in the synthesis of tetracyclic meroterpenoids. acs.org
Furthermore, derivatization strategies are widely employed in analytical chemistry to enhance the detection of molecules. For instance, α-keto acids can be derivatized with 1,2-diamino-4,5-dimethoxybenzene to form fluorescent quinoxalinol derivatives, facilitating their analysis by HPLC. researchgate.net While this is an analytical application, the underlying chemical transformation demonstrates a potential synthetic route to functionalized dimethoxybenzene systems.
The choice of the natural precursor is critical and depends on the desired final structure. The chemical transformations must be designed to be compatible with the functional groups already present in the natural product.
| Natural Precursor Type | Example Transformation | Resulting Analogue |
| Catechols | Methylation of both hydroxyl groups | Dimethoxybenzene derivatives |
| Phenolic Compounds | Regioselective oxidation and methylation | Hydroxylated and methoxylated analogues |
| Complex Terpenoids | Coupling with functionalized dimethoxybenzene units | Meroterpenoid analogues with a dimethoxybenzene moiety. acs.org |
Chemical Transformations and Reactivity of 4,5 Dimethoxybenzene 1,3 Diol and Derivatives
Oxidative Processes and Products
The oxidation of 4,5-dimethoxybenzene-1,3-diol and related methoxyphenols can proceed through both enzymatic and chemical pathways, leading to a variety of products.
Enzymatic Oxidation Mechanisms
Enzymes, particularly laccases and peroxidases, play a significant role in the oxidation of methoxy-substituted phenols. Laccases, belonging to the blue-copper oxidase superfamily, utilize molecular oxygen as a terminal oxidant to generate radical species from substrates like 1,2-disubstituted aromatic compounds. d-nb.info These radicals can then undergo dimerization or polymerization. d-nb.info The efficiency of laccase-mediated oxidation is often enhanced by the use of mediator molecules that act as electron shuttles between the enzyme and the substrate. d-nb.info
Lignin (B12514952) peroxidase (LiP) and horseradish peroxidase (HRP) are also capable of oxidizing methoxybenzenes. scispace.com The substrate specificity of these enzymes is largely dependent on the redox potential of the methoxybenzene derivative. scispace.com For instance, lignin peroxidase can oxidize compounds with higher redox potentials compared to HRP and laccase. scispace.com The oxidation of 1,2,4,5-tetramethoxybenzene (B1203070) by these enzymes yields 4,5-dimethoxy-o-benzoquinone (B191083) and 2,5-dimethoxy-p-benzoquinone. scispace.com The enzymatic oxidation of phenolic compounds like phenol (B47542) red can be facilitated by redox mediators such as 1-hydroxybenzotriazole (B26582) (1-HBT) and violuric acid. nih.gov
The kinetic parameters of these enzymatic oxidations can vary significantly depending on the specific isoenzyme and substrate. For example, different lignin peroxidase isoenzymes from Phanerochaete chrysosporium exhibit a range of Kₘ and turnover number (TN) values for substrates like veratryl alcohol and 1,4-dimethoxybenzene (B90301). usda.gov
Chemical Oxidation Pathways
Chemical oxidation of methoxyphenols can be achieved using various reagents. Ortho-methoxyphenols can undergo efficient oxidative coupling with anilines in the presence of periodate (B1199274) as an oxidant. nih.govacs.org This reaction is chemoselective and proceeds under mild conditions. nih.govacs.org A metal-free oxidative cross-coupling of phenols with arenes, 1,3-diketones, and other phenols can be mediated by a sulfoxide, which inverts the reactivity of the phenol partner. rsc.org This method shows high selectivity for cross-coupling over homo-coupling. rsc.org
The oxidation of this compound has been noted as a degradation product in the anodic oxidation of trimethoprim. tandfonline.com In this process, hydroxyl radicals generated at the anode surface are the primary oxidants. tandfonline.com
Cycloaddition and Condensation Reactions
Derivatives of this compound can participate in various cycloaddition and condensation reactions to form complex cyclic systems.
Intramolecular Cyclization to Form Cyclic Systems
Intramolecular cyclization is a key strategy for synthesizing fused ring systems like dibenzofurans. nih.gov These reactions can proceed from diaryl ether or ortho-arylphenol starting materials. nih.gov For instance, the synthesis of 2,4-diamino-6,7-dimethoxyquinoline derivatives can be achieved through the intramolecular cyclization of an N-[1-(dialkylamino)ethylidene]-2-cyano-4,5-dimethoxyaniline. nih.gov
Another example involves the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with BF₃·Et₂O, which initiates an intramolecular Prins reaction. beilstein-journals.org The resulting benzyl (B1604629) carbenium ion is then trapped by an electron-rich aromatic compound via a Friedel–Crafts alkylation, leading to 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo nih.govannulen-7-ols. beilstein-journals.org
The synthesis of dibenzofurans can also be achieved through the oxidative coupling of phenols. For example, the reaction of 4-methoxyphenol (B1676288) with 1,3-dicarbonyl compounds can lead to the formation of benzofuran (B130515) products through ortho coupling followed by cyclization. rsc.org
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-[1-(dialkylamino)ethylidene]-2-cyano-4,5-dimethoxyaniline | LDA or ZnCl₂ | 2,4-diamino-6,7-dimethoxyquinoline derivative | nih.gov |
| 2-(2-vinylphenyl)acetaldehyde | BF₃·Et₂O, electron-rich aromatic | 4-aryltetralin-2-ol | beilstein-journals.org |
| 4-methoxyphenol and 1,3-dicarbonyl compound | Sulfoxide-mediated oxidative coupling | Benzofuran derivative | rsc.org |
Intermolecular Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and involves the reaction of a conjugated diene with a dienophile. wikipedia.orgsigmaaldrich.com This [4+2] cycloaddition is a concerted pericyclic reaction. wikipedia.org The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom, leading to the synthesis of heterocyclic rings. sigmaaldrich.combeilstein-journals.org
An example of an inverse electron demand Diels-Alder reaction involves 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine. nih.gov This represents a systematic study of the [4+2] cycloaddition reactions of 3,6-diacyl-1,2,4,5-tetrazines. nih.gov
Reduction Chemistry
The reduction of oxidized derivatives of this compound, such as quinones, can lead back to hydroquinone (B1673460) structures. For example, 2,6-dimethoxy-1,4-benzoquinone (B191094) can be reduced to 2,6-dimethoxybenzene-1,4-diol (B191129) using reducing agents like sodium borohydride.
In a study on the synthesis of 2,6-dimethoxybenzene-1,4-diol, 2,6-dimethoxy-p-benzoquinone (DMBQ) was hydrogenated at 170°C under 30 bar H₂ pressure in methanol (B129727) using a RANEY® Ni catalyst, resulting in an 86.5% molar yield of the diol.
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,6-dimethoxy-p-benzoquinone (DMBQ) | H₂, RANEY® Ni, 170°C, 30 bar, Methanol | 2,6-dimethoxybenzene-1,4-diol | 86.5% |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the this compound ring towards substitution reactions is fundamentally controlled by the electronic effects of its four substituents. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are both potent activating groups, meaning they donate electron density to the benzene (B151609) ring. This increased electron density makes the ring highly nucleophilic and thus very susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com Conversely, this electron-rich nature renders the ring resistant to attack by nucleophiles. researchgate.net
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is the hallmark reaction for electron-rich aromatic compounds like this compound. The mechanism proceeds in two main steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (a benzenonium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org
The directing effects of the substituents determine the position of substitution. Both hydroxyl and methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.com In this compound, the positions are numbered such that the hydroxyl groups are at C1 and C3, and the methoxy groups are at C4 and C5. The only available positions for substitution are C2 and C6.
The activating and directing effects of the substituents are summarized in the table below.
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -OH (Hydroxyl) | Electron Donating | Strongly Activating | ortho, para |
| -OCH₃ (Methoxy) | Electron Donating | Strongly Activating | ortho, para |
Data derived from general principles of organic chemistry. libretexts.orgmasterorganicchemistry.com
Given the arrangement on the this compound ring:
The C1-OH group directs ortho to C2 and C6.
The C3-OH group directs ortho to C2 and C4 (occupied).
The C4-OCH₃ group directs ortho to C3 (occupied) and C5 (occupied).
The C5-OCH₃ group directs ortho to C4 (occupied) and C6.
The cumulative effect is a very strong activation of the C2 and C6 positions, making them highly susceptible to electrophilic attack. Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation would be expected to proceed readily at these positions, likely without the need for harsh catalysts that are often required for less activated benzene derivatives. libretexts.orglibretexts.org For instance, the Friedel-Crafts alkylation of the related 1,4-dimethoxybenzene proceeds efficiently, often leading to polysubstitution due to the ring's high activation. mnstate.edu Similarly, derivatives of 1,3-dihydroxybenzene (resorcinol) readily undergo electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that are typically electron-deficient. researchgate.net The mechanism involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.net This process is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the ring, which help to stabilize the negative charge of the intermediate. science.govnih.gov
The this compound molecule is the antithesis of a typical SNAr substrate. Its ring is highly electron-rich due to the four powerful electron-donating groups. Therefore, it is generally considered unreactive towards nucleophilic aromatic substitution under standard conditions. For such a system to undergo nucleophilic substitution, it would likely require derivatization to introduce potent electron-withdrawing groups or the use of unconventional reaction mechanisms, such as cation radical-accelerated nucleophilic aromatic substitution where a methoxy group could potentially act as a nucleofuge. science.gov
Rearrangement Reactions in Dimethoxybenzene Systems
While the aromatic core of dimethoxybenzene systems is inherently stable, rearrangement reactions can occur, often involving substituents attached to the ring. These rearrangements are typically driven by the formation of more stable intermediates, particularly carbocations, and are often promoted by acidic conditions.
One notable example in a related system is the photochemical retro-Friedel–Crafts alkylation. Studies on 2-diphenylmethyl-1,3-dimethoxybenzene have shown that upon excitation in an acidic medium, the protonated species can undergo cleavage and subsequent rearrangement. cdnsciencepub.com The initially formed C2-protonated cation can rearrange to the thermodynamically more stable C4-protonated cation, ultimately leading to the formation of a rearranged product, 4-diphenylmethyl-1,3-dimethoxybenzene, alongside the cleavage product. cdnsciencepub.com This demonstrates the potential for substituent migration on an activated dimethoxybenzene ring.
Complex condensation-rearrangement reactions have also been observed in dimethoxybenzene systems. For example, the reaction of 1,2-dimethoxybenzene (B1683551) with tropone (B1200060) in the presence of concentrated sulfuric acid leads not only to condensation but also to a ring contraction rearrangement, where a seven-membered ring converts into a six-membered aromatic ring. ucas.ac.cn
The Willgerodt-Kindler reaction offers another pathway for rearrangement involving side chains attached to aromatic rings. While not specific to dimethoxybenzenes, it converts aryl alkyl ketones into terminal amides or thioamides, effectively moving the functional group to the end of the alkyl chain. sciencemadness.org A related transformation, the Favorskii rearrangement, can be used to convert α-halo ketones into esters or carboxylic acids, which involves the rearrangement of the carbon skeleton. sciencemadness.org These types of reactions could potentially be applied to acylated derivatives of this compound.
The table below summarizes key rearrangement reactions relevant to dimethoxybenzene systems.
| Reaction Type | Substrate Type | Conditions | Outcome |
| Photochemical Rearrangement | Alkyl-substituted 1,3-dimethoxybenzene (B93181) | Laser flash photolysis in acidic alcohol | Migration of alkyl group on the aromatic ring. cdnsciencepub.com |
| Condensation-Rearrangement | 1,2-Dimethoxybenzene and Tropone | Concentrated Sulfuric Acid | Dehydration condensation and ring contraction of the reacting partner. ucas.ac.cn |
| Favorskii Rearrangement | Aryl chloromethyl ketones | Sodium ethoxide | Rearrangement to form arylacetic acid esters. sciencemadness.org |
These examples highlight that while the this compound core is robust, its derivatives can be susceptible to various rearrangement pathways, particularly when functionalized with groups that can form stable cationic intermediates or participate in nucleophilic rearrangements under specific conditions.
Spectroscopic and Structural Characterization of 4,5 Dimethoxybenzene 1,3 Diol and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule.
For dimethoxybenzene derivatives, the chemical shifts in ¹H NMR are characteristic. Methoxy (B1213986) group protons typically resonate in the range of δ 3.8–4.0 ppm. Aromatic protons, due to the symmetry in many of these molecules, may appear as singlets between δ 6.5–7.0 ppm. In a study of 4-hydroxy-3,5-dimethoxybenzyl alcohol, a related compound, the methoxy protons appeared at δ 3.82 ppm, and the aromatic protons at δ 6.52 and 6.80 ppm. In the case of 1-iodo-2,4-dimethoxybenzene, the methoxy protons show signals at δ 3.80 and 3.85 ppm, while the aromatic protons are observed at δ 6.32, 6.43, and 7.62 ppm. rsc.org
¹³C NMR spectra provide information on the carbon framework. For instance, in a diol compound, peaks for imide and ketone carbons were observed at 163.5, 164, and 192.4 ppm. researchgate.net The ¹³C NMR spectrum of 1-iodo-2,4-dimethoxybenzene showed signals for the methoxy carbons at δ 55.5 and 56.3 ppm and for the aromatic carbons between δ 74.8 and 161.4 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Dimethoxybenzene Analogues
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
|---|---|---|---|
| 1-iodo-2,4-dimethoxybenzene rsc.org | CDCl₃ | 3.80 (s, 3H), 3.85 (s, 3H), 6.32 (dd, J=8.6, 2.7 Hz, 1H), 6.43 (d, J=2.6 Hz, 1H), 7.62 (d, J=8.6 Hz, 1H) | 55.5, 56.3, 74.8, 99.3, 107.0, 139.2, 158.9, 161.4 |
| Methyl 4-iodo-3,5-dimethoxybenzoate rsc.org | CDCl₃ | 3.82 (s, 3H), 3.87 (s, 3H), 3.93 (s, 3H), 6.52 (d, J=2.7 Hz, 1H), 6.80 (d, J=2.7 Hz, 1H) | 52.7, 55.8, 56.9, 75.8, 101.4, 106.7, 139.1, 159.5, 161.1, 168.1 |
Note: This table is interactive. Users can sort and filter the data based on the compound and solvent.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. emerypharma.com
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This is particularly useful when proton signals have already been assigned. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete molecular structure, especially in complex molecules like hydroquinone (B1673460) derivatives. rsc.org
For example, in the structural elucidation of hydroquinone derivatives isolated from a marine fungus, HMBC correlations were key in placing functional groups, such as an additional methoxy group in 9-O-methylgliomastin C. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. msu.edu Electron impact (EI) and electrospray ionization (ESI) are common ionization methods. msu.eduresearchgate.net
The fragmentation patterns observed in the mass spectrum provide valuable structural information. For hydroquinone derivatives, fragmentation can involve processes like sterically accelerated homolytic cleavage, Meerwein-type rearrangements, and dehydrations. researchgate.netresearchgate.net In the analysis of phenylbutenoid monomers, the fragmentation of the precursor ion at m/z 209 for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol and (E)-3-hydroxy-1-(3,4-dimethoxyphenyl)but-1-ene yielded characteristic fragment ions at m/z 191 (loss of H₂O), 176 (loss of a methyl radical), and 160 (loss of a methoxyl radical). sci-hub.se
High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. For instance, the molecular formula of a hydroquinone derivative was determined to be C₂₂H₂₂O₄ by HRESIMS. rsc.org
Table 2: GC-MS Data for Iodinated Dimethoxybenzene Derivatives rsc.org
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
|---|---|---|
| 1-iodo-2,4-dimethoxybenzene | 264.00 (100%) | - |
| Methyl 4-iodo-3,5-dimethoxybenzoate | 322.00 (100%) | - |
| 4-bromo-2-iodo-1-methoxybenzene | 312.05 (100%), 314.05 (92.15%) | - |
Note: This table is interactive and allows for sorting by compound and molecular ion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org
For 4,5-Dimethoxybenzene-1,3-diol and its analogues, characteristic IR absorption bands include:
O–H stretching: A broad band in the region of 3200–3400 cm⁻¹ indicates the presence of hydroxyl groups. In resorcinol (B1680541), this is a prominent feature. core.ac.uk
C–H stretching: Aromatic C-H stretching typically appears between 3000-3100 cm⁻¹, while aliphatic C-H stretching is found between 2850-3000 cm⁻¹. libretexts.org
C=C stretching: Aromatic ring C=C stretching vibrations are observed in the 1450–1600 cm⁻¹ range. libretexts.org
C–O stretching: The stretching of the C-O bond in the methoxy groups gives rise to a strong absorption around 1250 cm⁻¹. For resorcinol, stretching vibrations between the aromatic carbon and oxygen of the hydroxyl groups are seen at 1150 cm⁻¹ and 1225 cm⁻¹. core.ac.uk
Table 3: Characteristic IR Absorption Frequencies for Resorcinol core.ac.uk
| Functional Group Vibration | Frequency (cm⁻¹) |
|---|---|
| H-C-H out-of-plane bending (aromatic) | 600-900 |
| Ring stretching and bending (1,3-substitution) | 965 |
| Aromatic C-O stretching (hydroxyl) | 1150, 1225 |
Note: This interactive table can be used to reference specific functional group frequencies.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal structure. nih.govresearchgate.net
Studies on dimethoxybenzene derivatives have shown that they often crystallize in monoclinic or orthorhombic systems. nih.govnih.gov For example, 2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene crystallizes in the orthorhombic space group with an all-anti conformation of the alkyl chain. nih.gov The planarity of the benzene (B151609) ring and the conformation of the methoxy groups are important structural features. oup.com While a planar conformation is generally preferred for o-dimethoxybenzene derivatives, non-planar conformations can also exist. iucr.org
Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful and highly specific technique for the study of chemical species that possess one or more unpaired electrons. Its application to this compound and its analogues is primarily focused on elucidating their antioxidant mechanisms, identifying radical intermediates, and characterizing the electronic structure of these transient species. As phenolic compounds, their primary antioxidant function involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby generating a more stable phenoxyl radical. EPR is uniquely capable of detecting and characterizing these paramagnetic intermediates. researchgate.net
Detailed Research Findings
While direct EPR spectral data for the this compound radical is not extensively reported in the literature, the behavior of this compound can be inferred from detailed studies on its structural analogues, such as other methoxy-substituted phenols and catechols. The primary applications of EPR in this context fall into two categories: indirect measurement of radical scavenging activity using spin traps and direct detection and characterization of the resulting phenoxyl radical.
Spin Trapping for Radical Scavenging Assessment:
A common EPR-based method for evaluating antioxidant capacity involves the generation of short-lived, highly reactive radicals, such as the hydroxyl radical (•OH) or superoxide (B77818) radical (O₂•⁻), in the presence of a "spin trap". acs.orgljmu.ac.uk A spin trap is a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic product, known as a spin adduct, which has a characteristic EPR spectrum. ljmu.ac.uk
For instance, in a typical assay, hydroxyl radicals can be generated via the Fenton reaction (Fe²⁺ + H₂O₂). ljmu.ac.uk When the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is present, it rapidly traps the •OH radical, forming the DMPO-OH adduct with a well-defined four-line EPR signal. researchgate.net The introduction of an antioxidant like this compound into this system would lead to a competition for the •OH radicals. The antioxidant scavenges the •OH radicals, thereby reducing the concentration of the DMPO-OH adduct and causing a corresponding decrease in the EPR signal intensity. nih.gov The extent of this signal reduction provides a quantitative measure of the antioxidant's scavenging efficiency. nih.gov This method is highly sensitive and is not susceptible to interferences from sample color, which can be a limitation in some spectrophotometric assays. jst.go.jp
Direct Detection of Phenoxyl Radicals:
In situations where the phenoxyl radical formed from the antioxidant is sufficiently persistent, it can be observed directly by EPR. The analysis of the resulting spectrum provides invaluable information about the electronic structure of the radical. The interaction of the unpaired electron with magnetic nuclei (like ¹H) in the molecule leads to hyperfine splitting, which manifests as a complex pattern of lines in the EPR spectrum. The magnitude of the hyperfine coupling constants (hfc, or a-values) is directly proportional to the spin density at that nucleus, revealing how the unpaired electron is delocalized across the aromatic ring and its substituents. acs.orgacs.org
Studies on analogues like methoxy-substituted phenoxyl radicals have shown that the methoxy groups significantly influence the spin density distribution. acs.orggrafiati.com For example, in the radical cation of 3,4-dimethoxytoluene, the unpaired electron density is high on the methylene (B1212753) protons and the ring proton at position 5, as indicated by their large hyperfine coupling constants. acs.org This delocalization contributes to the stability of the radical, which is a key feature of an effective phenolic antioxidant. By examining the hyperfine coupling constants of radicals from various dimethoxybenzene analogues, researchers can understand how the substitution pattern affects radical stability and reactivity. acs.orgresearchgate.net
Data Tables
The following table presents EPR hyperfine coupling constants for radicals derived from compounds analogous to this compound. This data illustrates the type of information obtainable from direct EPR measurements and shows how spin density is distributed in related radical structures.
Table 1: EPR Hyperfine Coupling Constants (hfc) for Radicals of Analogous Methoxy-Substituted Aromatic Compounds.
| Compound | Radical Type | Hyperfine Coupling Constant (a-value in Gauss) | Reference |
|---|---|---|---|
| 3,4-Dimethoxytoluene | Radical Cation | a(3H, CH₃ at C4) = 7.94 G a(2H, CH₂ at C1) = 2.50 G a(3H, OCH₃ at C3) = 1.69 G a(1H, H at C5) = 1.67 G a(1H, H at C2) = 0.25 G a(1H, H at C6) = 0.25 G | acs.org |
| 2-Methoxy-4-methylphenol | Phenoxyl Radical | a(3H, CH₃ at C4) = 8.12 G a(1H, H at C3) = 4.75 G a(1H, H at C5) = 1.83 G a(3H, OCH₃ at C2) = 1.45 G a(1H, H at C6) = 1.15 G | acs.orgresearchgate.net |
| p-Methoxyphenol | Phenoxyl Radical | a(3H, OCH₃) = 1.89 G a(2H, H at C3/C5) = 1.29 G a(2H, H at C2/C6) = 4.71 G | acs.org |
Theoretical and Computational Chemistry Studies of 4,5 Dimethoxybenzene 1,3 Diol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 4,5-Dimethoxybenzene-1,3-diol, DFT calculations provide a detailed understanding of its structural parameters and electronic properties, which are crucial determinants of its chemical reactivity and biological activity.
DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G, can be used to optimize the molecule's geometry. scielo.org.za These calculations determine the most stable arrangement of atoms by finding the minimum energy conformation. The resulting data includes precise bond lengths, bond angles, and dihedral angles. For the benzene (B151609) ring, the aromatic C-C bond lengths are typically around 1.39 Å, while C-O bonds for the methoxy (B1213986) and hydroxyl groups will have distinct lengths reflecting their electronic environment.
A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. pensoft.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. pensoft.net For phenolic compounds, the HOMO is often localized on the benzene ring and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electron donation in chemical reactions.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In this compound, the oxygen atoms of the hydroxyl and methoxy groups create regions of high negative potential (red/yellow), making them likely sites for hydrogen bonding and electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups represent areas of positive potential (blue), making them hydrogen bond donors. nih.gov
Table 1: Calculated Quantum Chemical Parameters
| Parameter | Description | Typical Predicted Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5 to -7 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to -2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. pensoft.net | 4 to 6 eV |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | 3 to 4 eV |
Molecular Dynamics Simulations to Explore Conformation and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, interactions with solvents, and the dynamics of its intermolecular associations.
MD simulations model the behavior of a molecule in a simulated environment, such as a box of water molecules, by solving Newton's equations of motion for each atom. These simulations can be run for nanoseconds or even microseconds to observe how the molecule behaves. A key aspect for this compound is the rotation around the C-O bonds of the methoxy and hydroxyl substituents. While the benzene ring itself is rigid, these substituent groups can rotate, leading to different conformers. MD simulations can explore the potential energy surface associated with these rotations and determine the most populated conformational states.
The interactions between this compound and its environment are critical for its solubility and biological availability. In an aqueous environment, MD simulations can characterize the hydrogen bonding network formed between the molecule's hydroxyl and methoxy groups and the surrounding water molecules. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the methoxy oxygens primarily act as acceptors. The stability and dynamics of these hydration shells influence the molecule's properties.
Furthermore, MD simulations can be used to study intermolecular interactions between multiple this compound molecules. scielo.org.za This can provide insights into its aggregation behavior in solution or its packing in a solid state. By analyzing the trajectories, one can identify the predominant types of interactions, such as hydrogen bonds between the hydroxyl groups of different molecules or π-π stacking of the benzene rings.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological effect.
SAR studies on dimethoxybenzene derivatives have identified key structural features necessary for various biological activities. For instance, research on derivatives with antiviral activity has shown that the 4,5-dimethoxy scaffold is crucial. nih.gov The presence and position of both methoxy and hydroxyl groups on the benzene ring significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its interaction with biological targets. nih.gov For benzene-1,3-diols, the diol moiety is often critical for binding to targets through hydrogen bonding.
QSAR models take this a step further by creating mathematical equations that correlate structural descriptors with activity. For a series of related compounds, various physicochemical properties (descriptors) are calculated or measured, such as logP (lipophilicity), molar refractivity, and electronic parameters. These descriptors are then used to build a regression model that predicts the biological activity. For compounds similar to this compound, QSAR models have been developed that use descriptors like the chemical shifts of protons from hydroxyl groups to predict antiproliferative activity. nih.gov
Molecular Docking Investigations of Ligand-Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used to understand the molecular basis of drug action and to screen for potential new drug candidates.
For this compound, docking studies can be used to investigate its potential to inhibit enzymes or block receptors. The molecule's 3D structure is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity. The results can reveal the most likely binding pose and the specific interactions that stabilize the complex.
The functional groups of this compound are well-suited for forming specific interactions within a protein's active site. The two hydroxyl groups can act as hydrogen bond donors and acceptors, while the oxygen atoms of the two methoxy groups can act as hydrogen bond acceptors. The aromatic benzene ring can participate in hydrophobic and π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, and tryptophan. For example, dimethoxybenzene derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and tyrosinase. nih.govgoogle.com Docking studies of these compounds reveal how the dimethoxybenzene core fits into the active site and which specific interactions contribute to their inhibitory potency. nih.gov
Table 2: Potential Molecular Interactions in Ligand-Target Binding
| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Donor) | 1,3-Hydroxyl groups | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | 1,3-Hydroxyl & 4,5-Methoxy groups | Arginine, Lysine, Histidine, Serine, Asparagine |
| Hydrophobic Interactions | Benzene ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
In Silico Prediction of Chemical Reactivity and Metabolic Fate
In silico methods are increasingly used to predict the chemical reactivity, metabolic fate, and potential toxicity of compounds early in the drug discovery process. These predictions help to prioritize candidates and identify potential liabilities.
The chemical reactivity of this compound can be predicted using the outputs of DFT calculations. The MEP map identifies the most likely sites for electrophilic and nucleophilic attack. The energies of the frontier orbitals (HOMO and LUMO) can also be used to predict reactivity in cycloaddition reactions and other processes. researchgate.net Phenolic compounds are known to be susceptible to oxidation, and computational models can predict the ease of forming phenoxy radicals.
The metabolic fate of a compound, often summarized by ADME (Absorption, Distribution, Metabolism, Excretion) properties, can be predicted using various computational models. These models are typically built from large datasets of experimental results. For this compound, predictions would likely indicate good oral absorption due to its relatively small size and moderate lipophilicity, consistent with Lipinski's rule of five. nih.gov
Metabolism is a key aspect of a drug's fate. In silico models can predict the most likely sites of metabolism by cytochrome P450 enzymes. For this molecule, likely metabolic pathways would include:
O-demethylation: Removal of one or both methyl groups from the methoxy substituents to form catechols or other polyphenolic derivatives.
Hydroxylation: Addition of another hydroxyl group to the aromatic ring.
Conjugation: The hydroxyl groups are likely sites for phase II metabolism, such as glucuronidation or sulfation, which increases water solubility and facilitates excretion.
Toxicity can also be predicted in silico. Programs like Protox-II use the chemical structure to predict various toxicity endpoints, including oral toxicity (LD50) and potential organ toxicity. pensoft.net These predictions are valuable for flagging potentially harmful compounds early on. pensoft.net
Biological Activities and Molecular Mechanisms of 4,5 Dimethoxybenzene 1,3 Diol and Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of dihydroxybenzene, such as catechols, have demonstrated significant inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. cmu.edu.tw Certain heteroaryl-substituted catechols, including 3,4-dihydroxy-3'-phenoxybiphenyl and 2-(3,4-dihydroxyphenyl)benzo[b]thiophene, are potent inhibitors of human 5-LOX, showing effectiveness in both cell-free and cell-based assays. cmu.edu.tw Research indicates that this inhibition is reversible and not primarily driven by antioxidant or radical scavenging activities. cmu.edu.tw Docking simulations suggest these catechol derivatives bind to an allosteric site on the 5-LOX enzyme. cmu.edu.tw
Similarly, studies on 3-n-alk(en)yl-catechols isolated from Lithraea caustica have shown inhibition against human 5-lipoxygenase (5-hLOX). kisti.re.kr The efficacy of these compounds highlights that the free catechol functional group is essential for enzymatic inhibition, as acetylation of this group eliminates the inhibitory effect. kisti.re.kr Another related polyphenol, nordihydroguaiaretic acid (NDGA), functions as a redox-type inhibitor that binds directly within the 5-LOX active site. mdpi.com
| Compound | Target | Inhibition Value (IC₅₀) |
|---|---|---|
| 3,4-dihydroxy-3'-phenoxybiphenyl | Human 5-LOX (cell-free) | 20 nM cmu.edu.tw |
| 2-(3,4-dihydroxyphenyl)benzo[b]thiophene | Human 5-LOX (cell-free) | 20 nM cmu.edu.tw |
| 3,4-dihydroxy-3'-phenoxybiphenyl | Human 5-LOX (cell-based) | 70 nM cmu.edu.tw |
| 2-(3,4-dihydroxyphenyl)benzo[b]thiophene | Human 5-LOX (cell-based) | 60 nM cmu.edu.tw |
| 3-[(10Z)-pentadec-10′-en-1-yl]-catechol | Human 5-LOX | 2.09 µM kisti.re.kr |
| 3-n-pentadecylcatechol | Human 5-LOX | 2.74 µM kisti.re.kr |
Novel benzene (B151609) sulfonamides derived from 3,4-dimethoxytoluene, a structurally related precursor, have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms. These derivatives demonstrated highly potent inhibition against AChE as well as the cytosolic isoforms CA I and CA II. Substituted benzylamines derived from dihydrochalcones, which can feature dimethoxybenzene moieties, also exhibit potent inhibitory profiles against these enzymes, with inhibition constants (Ki) in the low nanomolar range for hCA I, hCA II, and AChE.
| Enzyme Target | Inhibition Constant (Kᵢ) Range |
|---|---|
| Acetylcholinesterase (AChE) | 28.11 ± 4.55 nM to 145.52 ± 28.68 nM |
| Carbonic Anhydrase I (CA I) | 39.20 ± 2.10 nM to 131.54 ± 12.82 nM |
| Carbonic Anhydrase II (CA II) | 50.96 ± 9.83 nM to 147.94 ± 18.75 nM |
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. Inhibition of this enzyme is a key therapeutic strategy for preventing long-term diabetic complications. A novel series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives has been developed, with some featuring a dihydroxyphenoxy group, an isomer of the core dihydroxy dimethoxybenzene structure. Among these, 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid was identified as the most potent and selective inhibitor of aldose reductase (AKR1B1), with an IC₅₀ value of 0.023 µM. Structure-activity relationship analysis indicated that the presence of a phenolic dihydroxyl group on the phenoxyl ring was a key factor for the enhanced inhibitory activity. These compounds also demonstrated good selectivity for AKR1B1 over the closely related aldehyde reductase (AKR1A1).
Currently, there is no available research data from the conducted searches detailing the inhibitory activities of 4,5-Dimethoxybenzene-1,3-diol or its direct derivatives against glycosidase and phosphorylase enzymes.
Xanthine oxidase (XO) is a critical enzyme in the purine (B94841) catabolism pathway that catalyzes the oxidation of hypoxanthine (B114508) to uric acid. Derivatives containing a dimethoxybenzene structure have shown notable XO inhibitory activity. Acacetin (B1665396), a flavonoid which contains a dimethoxybenzene moiety, exhibits more potent inhibitory activity (IC₅₀ = 0.58 µM) than the commonly used XO inhibitor, allopurinol (B61711) (IC₅₀ = 4.2 µM). Kinetic analysis revealed that acacetin acts as a mixed-type inhibitor with a Ki value of 0.61 µM. Furthermore, fraxetin, another benzenoid derivative, has been identified as an active XO inhibitor with an IC₅₀ of 106.9 µg/mL.
| Compound | Inhibition Value (IC₅₀) | Inhibition Constant (Kᵢ) | Inhibition Type |
|---|---|---|---|
| Acacetin | 0.58 µM | 0.61 µM | Mixed-type |
| Fraxetin | 106.9 µg/mL | Not Reported | Not Reported |
| Allopurinol (Reference) | 4.2 µM | Not Reported | Not Reported |
No research findings were identified in the provided search results that specifically describe the modulatory effects of this compound or its derivatives on Heat Shock Protein 90 (HSP90). While a derivative, 2,4-dimethoxy-6-methylbenzene-1,3-diol, has been studied for its anti-inflammatory properties, its mechanism of action was attributed to the suppression of MAPK/NF-κB phosphorylation and not to direct interaction with HSP90.
Antioxidant Activity and Redox Modulation
The antioxidant properties of phenolic compounds, including benzene-1,3-diol derivatives, are of significant interest in biomedical research. These compounds can counteract oxidative stress, a condition implicated in numerous chronic diseases, by neutralizing reactive oxygen species (ROS). The antioxidant capacity of this compound and its derivatives has been explored through various in vitro and cellular assays, revealing their potential to modulate redox balance through multiple mechanisms.
Free Radical Scavenging Assays (e.g., DPPH, Superoxide (B77818) Anion)
Free radical scavenging assays are commonly employed to evaluate the antioxidant potential of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method due to its simplicity and reliability. nih.gov In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm, resulting in a color change from purple to yellow. nih.gov While specific DPPH scavenging data for this compound is not extensively documented, studies on related benzene-1,3-diol congeners have demonstrated effective radical scavenging activity. consensus.app For instance, newly synthesized benzene-1,3-diol analogues have shown significant antioxidant potential in DPPH assays. consensus.app The scavenging activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
The superoxide anion (O2•−) is another biologically important free radical that can be generated during normal metabolic processes. mdpi.com Its overproduction can lead to cellular damage. The ability of a compound to scavenge superoxide anions is a key indicator of its antioxidant efficacy. Assays to determine superoxide radical scavenging activity, such as the phenazine (B1670421) methosulfate-NADH-nitroblue tetrazolium (PMS-NADH-NBT) system, are utilized. researchgate.net In this system, superoxide radicals reduce NBT to a colored formazan (B1609692) product, and the scavenging activity is measured by the inhibition of this color formation. researchgate.net Studies on methoxyphenols, which share structural similarities with this compound, have indicated their capacity to scavenge superoxide anions. nih.gov
Table 1: DPPH Radical Scavenging Activity of Selected Antioxidant Compounds This table presents data for related and standard antioxidant compounds to provide context for the potential activity of this compound, for which specific data is not available.
| Compound | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
|---|---|---|---|
| Coumarin Derivative (ATMC) | ~600 (for 57% scavenging) | Not Specified | Not Specified |
| Amygdalus persica L. flowers polysaccharide | >50 (for ~89% scavenging) | Vitamin C | <50 |
Mechanisms of Antioxidant Action: Hydrogen Atom Transfer (HAT) and Proton Coupled Electron Transfer (PC-ET)
The free radical scavenging activity of phenolic compounds like this compound is primarily governed by two main mechanisms: Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PC-ET). nih.gov
In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a more stable antioxidant radical (ArO•). nih.gov The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. A lower BDE facilitates easier donation of the hydrogen atom. For methoxyphenols, the position of the methoxy (B1213986) group relative to the hydroxyl group can significantly influence the BDE and thus the antioxidant activity. nih.gov
Proton-Coupled Electron Transfer (PC-ET) is a more complex mechanism where a proton and an electron are transferred from the antioxidant to the radical. nih.gov This can occur in a concerted manner (CPET), where the proton and electron are transferred in a single kinetic step, or in a stepwise manner involving either electron transfer followed by proton transfer (ET-PT) or proton transfer followed by electron transfer (PT-ET). researchgate.net The surrounding solvent and the pH of the medium can play a crucial role in determining the dominant PCET pathway. researchgate.net The presence of electron-donating groups, such as the methoxy groups in this compound, can enhance the electron-donating capacity of the molecule, thereby favoring antioxidant reactions that proceed via electron transfer mechanisms.
Influence on Cellular Redox Homeostasis (e.g., Heme Oxygenase-1 Expression, Glutathione Levels)
Beyond direct radical scavenging, antioxidants can also exert their effects by modulating cellular redox homeostasis. This involves influencing the expression and activity of endogenous antioxidant enzymes and molecules.
Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent anti-inflammatory and antioxidant functions. nih.gov It catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects. nih.gov Many natural and synthetic compounds have been shown to induce the expression of HO-1, often via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. bohrium.com While direct evidence for this compound is lacking, some chalcone (B49325) derivatives, which are also phenolic compounds, have been reported to induce HO-1 expression, suggesting that similar benzene-diol structures could potentially share this activity. nih.gov
Antimicrobial and Antifungal Research
The investigation of novel antimicrobial and antifungal agents is crucial in addressing the challenge of drug-resistant pathogens. Phenolic compounds have long been recognized for their antimicrobial properties, and derivatives of benzene-1,3-diol are being explored for their potential in this area.
Inhibition of Microbial Growth
While specific studies on the antimicrobial activity of this compound are limited, research on structurally similar compounds provides insights into its potential efficacy. For example, 4-allylbenzene-1,2-diol, a related catechol derivative, has demonstrated strong antibacterial activity against several plant pathogens, including various Xanthomonas species. nih.gov The proposed mechanism of action for such phenolic compounds often involves disruption of the bacterial cell membrane integrity, leading to increased permeability and ultimately cell death. nih.gov Furthermore, some of these compounds have been shown to interfere with bacterial biofilm formation, a key factor in microbial virulence and resistance. nih.gov Derivatives of thiosemicarbazide, which can be synthesized from phenolic precursors, have also shown moderate activity against Gram-positive bacteria. mdpi.com The antimicrobial response of these derivatives is often dependent on the type and position of substituents on the phenyl ring. mdpi.com
Table 2: Antibacterial Activity of 4-Allylbenzene-1,2-diol Against Plant Pathogens This table presents data for a structurally related compound to illustrate the potential antibacterial spectrum of benzene-diol derivatives.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µmol/L) |
|---|---|
| Xanthomonas oryzae pv. oryzae (Xoo) | 333.75 |
| Xanthomonas axonopodis pv. citri (Xac) | 667.5 |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 333.75 |
| Xanthomonas campestris pv. mangiferaeindicae (Xcm) | 667.5 |
| Xanthomonas fragariae (Xf) | 1335 |
| Xanthomonas campestris pv. campestris (Xcc) | 667.5 |
| Pectobacterium carotovorum subsp. brasiliense (Pcb) | 1335 |
| Pectobacterium carotovorum subsp. carotovorum (Pcc) | 1335 |
Fungicidal Efficacy Against Plant Pathogens (e.g., Botrytis cinerea)
Botrytis cinerea is a widespread plant pathogenic fungus responsible for gray mold disease, leading to significant crop losses. nih.gov The development of new antifungal agents to control this pathogen is an ongoing research priority. While there is no direct evidence of this compound's efficacy against B. cinerea, studies on other dimethoxy-substituted compounds have shown promise. For instance, 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivatives, synthesized from syringic acid (a trimethoxybenzoic acid), have exhibited antifungal activity against B. cinerea. nih.gov The activity of these compounds was found to be influenced by the substitutions on the aromatic ring. nih.gov The proposed mechanism for some antifungal compounds against B. cinerea involves damage to the fungal cell wall. nih.gov Essential oils containing methoxylated phenolic compounds have also been investigated for their potential to control B. cinerea. fupress.netfupress.net
Investigations into Antibacterial and Antitubercular Properties
While direct studies on the antibacterial and antitubercular properties of this compound are not extensively documented in current literature, the broader class of benzene-1,3-diol derivatives has shown promise in antimicrobial research. For instance, studies on other resorcinol (B1680541) derivatives have indicated that the presence of hydroxyl groups on the benzene ring can contribute to antibacterial activity. The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Research into related compounds has provided a basis for the potential antimicrobial effects of this compound. For example, certain synthetic polyoxygenated flavonoids containing the 1,3-dihydroxybenzene moiety have demonstrated inhibitory activity against various bacterial strains. It is hypothesized that these compounds interfere with bacterial growth through mechanisms that may differ from commercial antibiotics, potentially involving the generation of reactive oxygen species (ROS) mdpi.com. The antibacterial activity of such compounds is often influenced by the substitution pattern on the aromatic rings.
In the context of antitubercular investigations, various heterocyclic compounds and natural products have been the focus of drug discovery efforts against Mycobacterium tuberculosis. While specific data for this compound is lacking, the general strategy involves screening compounds for their ability to inhibit the growth of sensitive and multi-drug-resistant (MDR) strains nih.govresearchgate.netmdpi.com. Natural products containing fused-nitrogen heterocycles have shown excellent antitubercular activity, suggesting that diverse chemical scaffolds warrant investigation mdpi.com. The potential of this compound in this area would need to be evaluated through targeted screening programs.
Table 1: Antibacterial and Antitubercular Potential of Related Compound Classes
| Compound Class | Observed Activity | Potential Mechanism of Action | Reference |
|---|---|---|---|
| Polyoxygenated Flavonoids | Inhibitory activity against various bacterial strains | Disruption of bacterial cell processes, potential for ROS generation | mdpi.com |
| Fused-Nitrogen Heterocycles | Potent activity against Mycobacterium tuberculosis | Novel mechanisms of action, lower frequency of resistance emergence | mdpi.com |
| Substituted Furans and Pyrroles | Moderate to good anti-TB profiles | Inhibition of mycobacterial growth | mdpi.com |
Antiparasitic Investigations (e.g., Antiplasmodial Activity)
The exploration of novel chemical entities for antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria, is a critical area of research. While there is no specific research detailing the antiplasmodial activity of this compound, the evaluation of structurally related compounds provides a rationale for its potential investigation. The general approach for identifying new antiplasmodial agents involves screening compounds against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum nih.gov.
For instance, a study on 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, which contains a dimethoxybenzene moiety, demonstrated antiplasmodial activity against the W2 strain of P. falciparum with an IC50 of 24.4 µM. The same compound also showed activity against circulating strains of P. vivax and P. falciparum scielo.br. This suggests that the methoxy-substituted benzene ring system can be a part of a pharmacophore for antiplasmodial action.
The development of new antimalarial drugs often focuses on compounds that can overcome existing resistance mechanisms. Research on various heterocyclic and synthetic compounds has identified novel scaffolds with potent activity in the nanomolar range against resistant parasite strains nih.govmdpi.com. Future studies could, therefore, include this compound in screening libraries to assess its potential as a novel antiparasitic agent.
Cell Biology Research
The study of cellular aggregation and differentiation often utilizes model organisms like Dictyostelium discoideum. While direct research on this compound in this context is not available, studies on the closely related compound, 4-Methyl-5-pentylbenzene-1,3-diol (MPBD), have provided significant insights. MPBD is a signaling molecule in D. discoideum that regulates development. nih.gov
During the early development of D. discoideum, MPBD plays a crucial role in controlling chemotactic cell aggregation by regulating the expression of genes within the cAMP signaling pathway. Later in the developmental cycle, it is involved in inducing spore maturation. Structure-activity relationship studies have revealed that the functional groups on MPBD essential for inducing spore maturation are different from those required for cell aggregation nih.gov. This suggests that specific structural features of benzene-1,3-diol derivatives can lead to distinct biological activities. The structural similarities between MPBD and this compound suggest that the latter could potentially influence similar cellular processes.
Table 3: Role of a Related Benzene-1,3-diol in Dictyostelium discoideum Development
| Compound | Biological Process | Mechanism | Reference |
|---|---|---|---|
| 4-Methyl-5-pentylbenzene-1,3-diol (MPBD) | Chemotactic Cell Aggregation | Regulation of cAMP signaling pathway gene expression | nih.gov |
| Spore Maturation | Induction at a later developmental stage | nih.gov |
The ability of small molecules to modulate intracellular signaling pathways is a key aspect of drug discovery. For benzene-1,3-diol derivatives, some research has shed light on their potential mechanisms of action. A study on 2,4-Dimethoxy-6-Methylbenzene-1,3-diol (DMD), a benzenoid from Antrodia cinnamomea, demonstrated its anti-inflammatory effects by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and NF-κB. frontiersin.org This compound was also found to inhibit the expression of GDAP1L1, a mitochondrial fission factor, suggesting an influence on mitochondrial dynamics frontiersin.org.
Furthermore, another related compound, 5, 3′-dihydroxy-6, 7, 4′-trimethoxyflavanone, has been shown to exert its anticancer effects by regulating the Akt/mTOR signaling pathway. This compound was found to reduce the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR), leading to a decrease in the levels of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) . These findings indicate that dimethoxybenzene derivatives have the potential to interact with and modulate key intracellular pathways involved in inflammation, cell survival, and angiogenesis.
Table 4: Modulation of Intracellular Pathways by Related Dimethoxybenzene Derivatives
| Compound | Affected Pathway | Observed Effect | Reference |
|---|---|---|---|
| 2,4-Dimethoxy-6-Methylbenzene-1,3-diol (DMD) | MAPK/NF-κB | Suppression of phosphorylation | frontiersin.org |
| 5, 3′-dihydroxy-6, 7, 4′-trimethoxyflavanone | Akt/mTOR | Reduction in phosphorylation of Akt and mTOR |
The assessment of cell viability and proliferation is a fundamental step in evaluating the potential cytotoxic or cytostatic effects of a chemical compound. A commonly used method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which can be quantified spectrophotometrically aatbio.comnih.govnih.gov.
Table 5: Cell Viability Assessment of a Related Compound
| Compound | Cell Line | Assay | Finding | Reference |
|---|---|---|---|---|
| 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD) | THP-1 macrophages | MTT assay | Cell viability surpassed 80% at activator concentrations between 1 and 20 μg/mL. | frontiersin.org |
In Vivo Animal Model Studies
In vivo animal model studies are essential for evaluating the pharmacological properties and potential therapeutic efficacy of a compound in a whole organism. Although specific in vivo studies for this compound have not been reported, research on related dimethoxybenzene derivatives provides insights into the types of animal models and endpoints that could be relevant.
For example, in a study investigating the anti-inflammatory properties of 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD), a psoriasiform mouse model was used. Topical application of DMD resulted in reduced scaling, erythema, and skin thickening. The compound also diminished the infiltration of macrophages and neutrophils in the lesional skin, indicating its anti-inflammatory effects in vivo frontiersin.org.
In another study, the anti-angiogenic potential of 5, 3′-dihydroxy-6, 7, 4′-trimethoxyflavanone was assessed using an in vivo mouse Matrigel plug assay. The results showed that this compound reduced neovascularization, supporting its anti-angiogenic activity . These examples highlight the utility of animal models in confirming the biological activities observed in in vitro studies and in providing a more comprehensive understanding of a compound's physiological effects.
Table 6: Examples of In Vivo Studies on Related Dimethoxybenzene Derivatives
| Compound | Animal Model | Biological Activity Investigated | Key Findings | Reference |
|---|---|---|---|---|
| 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD) | Psoriasiform mouse model | Anti-inflammatory | Reduced skin inflammation and immune cell infiltration | frontiersin.org |
| 5, 3′-dihydroxy-6, 7, 4′-trimethoxyflavanone | Mouse Matrigel plug assay | Anti-angiogenic | Reduced neovascularization |
Evaluation of Anti-inflammatory Efficacy in Animal Models
While direct studies on the anti-inflammatory effects of this compound in animal models are not extensively documented in publicly available research, a notable derivative, 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD), has been investigated for its potential in mitigating psoriasiform inflammation. mdpi.comnih.gov Research utilizing a psoriasis-like mouse model induced by imiquimod (B1671794) (IMQ) has demonstrated the therapeutic potential of topically applied DMD. mdpi.comnih.gov
In these studies, the application of DMD resulted in a significant reduction in the clinical signs of psoriasis, including scaling, erythema, and skin thickening. mdpi.com Histological analysis of the inflamed skin tissue revealed that DMD treatment led to a notable decrease in epidermal thickness. mdpi.comnih.gov Compared to the IMQ-stimulated group without treatment, DMD was found to decrease the epidermal thickness by approximately two-fold. mdpi.com
Furthermore, the anti-inflammatory action of DMD was associated with a reduction in the infiltration of immune cells into the lesional skin. Specifically, a diminished number of macrophages and neutrophils was observed in the skin of DMD-treated mice. mdpi.comnih.gov This reduction in immune cell infiltration is a key indicator of decreased inflammation. The treatment also led to a decrease in the production of cytokines and chemokines related to these infiltrating cells. mdpi.com
The following table summarizes the key findings on the anti-inflammatory efficacy of 2,4-dimethoxy-6-methylbenzene-1,3-diol in a mouse model of psoriasis-like inflammation.
| Parameter | Observation in Imiquimod (IMQ)-Induced Psoriasis Model | Effect of 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD) Treatment |
| Clinical Signs | Increased scaling, erythema, and skin thickening | Reduced scaling, erythema, and skin thickening |
| Epidermal Thickness | Approximately 3-fold increase compared to normal skin | Reduced by about 2-fold compared to IMQ-only group |
| Immune Cell Infiltration | Increased number of infiltrating macrophages and neutrophils | Diminished number of infiltrating macrophages and neutrophils |
| Inflammatory Mediators | Increased production of related cytokines and chemokines | Decreased production of related cytokines and chemokines |
Physiologically Based Biokinetic (PBBK) Modeling in Mammalian Systems
There is currently a lack of specific Physiologically Based Biokinetic (PBBK) models for this compound in the available scientific literature. However, the principles of PBBK modeling can be applied to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems. PBBK models are mathematical representations of the body's physiological and anatomical structure, which are used to simulate the fate of a chemical within the body. nih.gov
These models are constructed using a combination of generic physiological parameters (such as organ volumes and blood flow rates) and chemical-specific data (such as solubility, metabolic rates, and plasma protein binding). mdpi.com For a compound like this compound, a PBBK model would consist of compartments representing major organs and tissues, interconnected by blood flow. nih.gov
The development of a PBPK model for this compound would involve several key steps:
Model Structure Definition : Defining the anatomical compartments relevant to the compound's distribution and elimination.
System-Specific Data Collection : Gathering data on physiological parameters for the mammalian species of interest.
Compound-Specific Data Integration : Determining the physicochemical properties of this compound and its metabolic pathways.
Model Calibration and Validation : Comparing model predictions with experimental pharmacokinetic data to ensure accuracy. nih.gov
Given its nature as a phenolic compound, insights can be drawn from PBBK models developed for other phenols, such as bisphenol A. nih.gov Such models can predict tissue distribution and blood pharmacokinetics, which is crucial for understanding potential biological effects and for extrapolating findings from animal models to humans. nih.gov The application of PBBK modeling to natural products and their derivatives is a growing field, offering a powerful tool to predict pharmacokinetic profiles and inform the design of future preclinical and clinical studies. mdpi.com
Investigation of Biological Responses and Pathway Modulation in Animal Models
Studies on the derivative 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD) have provided insights into the potential molecular mechanisms underlying the anti-inflammatory effects of this class of compounds. mdpi.comnih.gov In a mouse model of psoriasiform inflammation, DMD was found to modulate key signaling pathways involved in the inflammatory response. mdpi.com
A primary mechanism identified is the suppression of the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov The MAPK and NF-κB signaling cascades are central to the production of pro-inflammatory cytokines and chemokines. By inhibiting the activation of these pathways, DMD can effectively downregulate the expression of these inflammatory mediators. mdpi.com
Another significant finding is the inhibition of the translocation of Ganglioside-induced differentiation-associated protein 1-like 1 (GDAP1L1) and Dynamin-related protein 1 (Drp1) from the cytoplasm to the mitochondria. mdpi.comnih.gov This suggests that mitochondrial dynamics may be a novel target for the anti-inflammatory activity of this compound. The immunostaining of skin tissue from the imiquimod-treated mouse model confirmed the inhibition of GDAP1L1 and phosphorylated Drp1 by DMD. mdpi.com
The table below outlines the key molecular pathways modulated by 2,4-dimethoxy-6-methylbenzene-1,3-diol in animal models of inflammation.
| Signaling Pathway/Molecular Target | Effect of 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD) | Consequence |
| MAPK/NF-κB Pathway | Suppression of phosphorylation | Downregulation of pro-inflammatory cytokine and chemokine expression |
| GDAP1L1/Drp1 Translocation | Inhibition of translocation from cytoplasm to mitochondria | Modulation of mitochondrial fission and related inflammatory responses |
These findings indicate that derivatives of this compound can exert anti-inflammatory effects through the modulation of multiple signaling pathways, highlighting their potential as therapeutic agents for inflammatory conditions.
Applications of 4,5 Dimethoxybenzene 1,3 Diol in Advanced Organic Synthesis and Materials Science
Utility as Key Intermediates in the Synthesis of Complex Organic Molecules
While 4,5-Dimethoxybenzene-1,3-diol is a member of the dimethoxybenzene class of compounds, which are valuable in organic synthesis, specific examples detailing its use as a key intermediate for the total synthesis of complex natural products or pharmaceuticals are not widely documented in publicly available scientific literature. The strategic placement of its hydroxyl and methoxy (B1213986) groups suggests its potential as a building block, particularly in reactions requiring ortho- and para-directing activation and specific substitution patterns. However, detailed synthetic pathways originating from this compound to produce complex, multi-step organic molecules remain a specialized area of research. One study has identified that the brown rot fungus Gloeophyllum trabeum can synthesize a dimethoxycatechol, which was identified as matching synthetic 4,5-dimethoxy-1,3-benzenediol nih.gov. This natural occurrence suggests potential biosynthetic pathways that could be explored for synthetic applications.
Integration into Agrochemical Development
Precursor for Novel Organic Materials and Functional Molecules
Phenolic compounds, including various resorcinol (B1680541) and catechol derivatives, are fundamental precursors for a wide range of organic materials, including polymers, resins, and functional dyes. Their ability to undergo polymerization and other chemical modifications makes them versatile for materials science. However, the specific use of this compound as a monomer or precursor for creating novel organic materials or functional molecules is not extensively reported in the available scientific literature. Its potential to be incorporated into such materials exists, but established applications have not been detailed.
Potential Roles in Agricultural Systems as Bio-regulators
Bio-regulators, such as plant growth hormones and regulators, are crucial for managing crop development and yield. Phenolic compounds found in nature can exhibit bio-regulatory effects, including allelopathic activity or growth promotion. While the broader class of dimethoxybenzene derivatives has been investigated for such properties, there is a lack of specific research findings on the role of this compound as a bio-regulator in agricultural systems. Studies detailing its effects on seed germination, root development, or other plant physiological processes have not been prominently published.
Future Research Directions and Emerging Perspectives
Development of Advanced and Stereoselective Synthetic Methodologies
Currently, dedicated synthetic routes for 4,5-Dimethoxybenzene-1,3-diol are not extensively reported in scientific literature. Future research should focus on developing novel, efficient, and stereoselective synthetic methods. Inspiration can be drawn from the synthesis of related dimethoxybenzene compounds. For instance, the synthesis of 4,5-dimethoxybenzene derivatives has been achieved through methods involving Tetrakis(DimethylAmino)Ethylene (TDAE), highlighting an avenue for creating a variety of analogs nih.gov.
Furthermore, enzymatic and microbial synthesis routes present an eco-friendly and highly selective alternative to traditional chemical synthesis. The de novo synthesis of 4,5-dimethoxycatechol by the brown rot fungus Gloeophyllum trabeum suggests that biocatalytic systems could be engineered to produce this compound nih.gov. Research in this area should aim to:
Design and optimize multi-step chemical syntheses to allow for the introduction of various functional groups and chiral centers.
Explore biocatalytic methods using enzymes or whole-cell systems for a more sustainable and selective synthesis.
Develop methods for the purification and characterization of the synthesized compounds and their stereoisomers.
Exploration of Untapped Biological Activities and Therapeutic Potential
The biological activities of this compound remain largely unexplored. However, the known bioactivities of structurally similar compounds provide a strong rationale for investigating its therapeutic potential. For example, other dimethoxybenzene derivatives have demonstrated potent antiviral activity, specifically against human rhinovirus 14 nih.gov. Additionally, the related compound 2,4-dimethoxy-6-methylbenzene-1,3-diol, isolated from the mushroom Antrodia cinnamomea, has been shown to possess anti-inflammatory properties by mitigating psoriasiform inflammation nih.govfrontiersin.orgresearchgate.netnih.gov.
Future research should therefore systematically screen this compound and its derivatives for a range of biological activities, including but not limited to:
Antiviral Activity: Screening against a broad panel of viruses to identify potential antiviral agents.
Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways in various in vitro and in vivo models.
Anticancer Properties: Evaluating its cytotoxicity against different cancer cell lines and exploring its mechanism of action.
Antioxidant Capacity: Determining its ability to scavenge free radicals and protect against oxidative stress.
Integration of Advanced Computational Design with Experimental Validation
Computational tools can play a pivotal role in accelerating the discovery and optimization of bioactive molecules. Density Functional Theory (DFT) has been successfully used to analyze the properties of dimethoxybenzene derivatives, providing insights into their structure and reactivity nih.gov. Molecular docking and other in silico methods can be employed to predict the binding affinity of this compound and its analogs to various biological targets.
A synergistic approach combining computational design with experimental validation would be highly effective. This would involve:
Utilizing molecular modeling to design novel derivatives of this compound with potentially enhanced biological activity and favorable pharmacokinetic properties.
Employing virtual screening techniques to identify potential protein targets for the compound.
Synthesizing the computationally designed molecules and experimentally validating their predicted activities through in vitro and in vivo assays.
Multi-Omics Approaches to Comprehensive Metabolic and Bioactivity Profiling
To gain a holistic understanding of the biological effects of this compound, modern multi-omics approaches are indispensable. Metabolic profiling, for instance, is a powerful tool for identifying novel biomarkers and understanding the metabolic fate of compounds in biological systems mdpi.com. The metabolic profiles of related tryptamine (B22526) derivatives have been investigated using techniques like LC-Orbitrap MS in human liver microsomes and zebrafish models, revealing key metabolic pathways nih.govresearchgate.net.
Future research in this domain should focus on:
Metabolomics: Characterizing the metabolic profile of this compound in various biological systems to identify its metabolites and understand its biotransformation.
Proteomics and Transcriptomics: Investigating the changes in protein and gene expression profiles in response to treatment with the compound to elucidate its mechanism of action and identify potential off-target effects.
Integrated Omics Analysis: Combining data from different omics platforms to construct a comprehensive picture of the compound's biological activity and its interaction with cellular networks.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutic agents and a deeper understanding of the structure-activity relationships of dimethoxybenzene compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-Dimethoxybenzene-1,3-diol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves refluxing precursors in absolute ethanol with catalytic acetic acid, followed by solvent evaporation under reduced pressure. For example, similar diols have been synthesized via condensation reactions between substituted benzaldehydes and amino-triazoles, with yields optimized by controlling reflux duration (4–6 hours) and stoichiometry . Characterization of intermediates via H/C-NMR and FT-IR is critical for verifying structural integrity at each step .
Q. How can solubility challenges of this compound in aqueous/organic media be addressed for in vitro assays?
- Methodological Answer : For in vitro studies, DMSO is often the primary solvent due to its high polarity. If precipitation occurs, sequential testing with ethanol, DMF, or acetone/ethanol mixtures (e.g., 1:1 v/v) is recommended. Pre-formulation studies using differential scanning calorimetry (DSC) can identify compatible co-solvents, while stock solutions should be stored at -80°C to prevent degradation .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive structural data, particularly for hydrogen-bonding patterns (e.g., O–H···N interactions in co-crystals) . Complementary techniques include H/C-NMR for functional group analysis and FT-IR for detecting phenolic O–H stretches (3200–3600 cm) . Thermal stability can be assessed via thermogravimetry (TG) and DSC .
Advanced Research Questions
Q. How do supramolecular interactions of this compound influence its solid-state reactivity?
- Methodological Answer : Co-crystallization experiments with nitrogen-containing bases (e.g., 1,4-diazabicyclo[2.2.2]octane) reveal that O–H···N hydrogen bonds form supramolecular chains, enhancing stability. Computational modeling (DFT or MD simulations) can predict packing motifs, while X-ray crystallography validates these interactions . Such studies inform the design of materials with tailored photophysical properties .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound derivatives?
- Methodological Answer : Discrepancies in C-NMR shifts may arise from tautomerism or solvent effects. Cross-validation using HRMS and X-ray crystallography is essential. For example, structure revisions of similar diols were achieved by comparing experimental shifts with density functional theory (DFT)-predicted values, highlighting the need for iterative refinement .
Q. How can catalytic applications of this compound-metal complexes be systematically explored?
- Methodological Answer : Schiff base ligands derived from diols (e.g., 2-ethyl-2-aminopropane-1,3-diol) form stable complexes with transition metals like cobalt(III). Catalytic activity in oxidation reactions is evaluated using kinetic studies (e.g., turnover frequency) and spectroscopic monitoring (UV-Vis for intermediate species). Single-crystal analysis confirms coordination geometry, while TG-DTA assesses thermal resilience under catalytic conditions .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing metabolomic data involving this compound analogs?
- Methodological Answer : Random Forest Analysis effectively discriminates metabolite profiles (e.g., differentiating biological activity between groups). For instance, vanillic acid and propane-1,3-diol derivatives were identified as biomarkers using variable importance plots, with cross-validation (k-fold) ensuring model robustness .
Q. How should researchers design experiments to mitigate batch-to-batch variability in diol synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time reaction tracking.
- Stability studies : Accelerated degradation tests (40°C/75% RH) identify critical storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
